

An In-depth Technical Guide to 2,3-Dibromo-5,6-diphenylpyrazine

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Compound of Interest

Compound Name: 2,3-Dibromo-5,6-diphenylpyrazine

Cat. No.: B3056910

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2,3-Dibromo-5,6-diphenylpyrazine**, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available databases, analogous compounds, and predicted properties. It covers the compound's structure, physicochemical properties, a proposed synthetic route, and potential biological activities based on related diphenylpyrazine derivatives. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or material science applications of this compound.

Chemical Identity and Physical Properties

2,3-Dibromo-5,6-diphenylpyrazine is a pyrazine derivative characterized by the presence of two phenyl groups at positions 5 and 6, and two bromine atoms at positions 2 and 3 of the pyrazine ring.

Identifier	Value	Source
IUPAC Name	2,3-dibromo-5,6-diphenylpyrazine	PubChem[1]
CAS Number	75163-71-2	PubChem[1]
Molecular Formula	C ₁₆ H ₁₀ Br ₂ N ₂	PubChem[1]
Molecular Weight	390.07 g/mol	PubChem[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)Br)C3=CC=CC=C3</chem>	PubChem[1]

Computed Physicochemical Properties

Direct experimental data for the physical properties of **2,3-Dibromo-5,6-diphenylpyrazine** are not readily available in the surveyed literature. The following table summarizes computed properties which can serve as estimations.

Property	Predicted Value	Source
XLogP3	5.2	PubChem[1]
Topological Polar Surface Area	25.8 Å ²	PubChem[1]
Heavy Atom Count	20	PubChem[1]
Boiling Point	365.6 ± 37.0 °C	ChemicalBook (for 2-Bromo-5,6-diphenylpyrazine)[2]
Density	1.397 ± 0.06 g/cm ³	ChemicalBook (for 2-Bromo-5,6-diphenylpyrazine)[2]

Synthesis and Reactivity

Proposed Synthetic Pathway

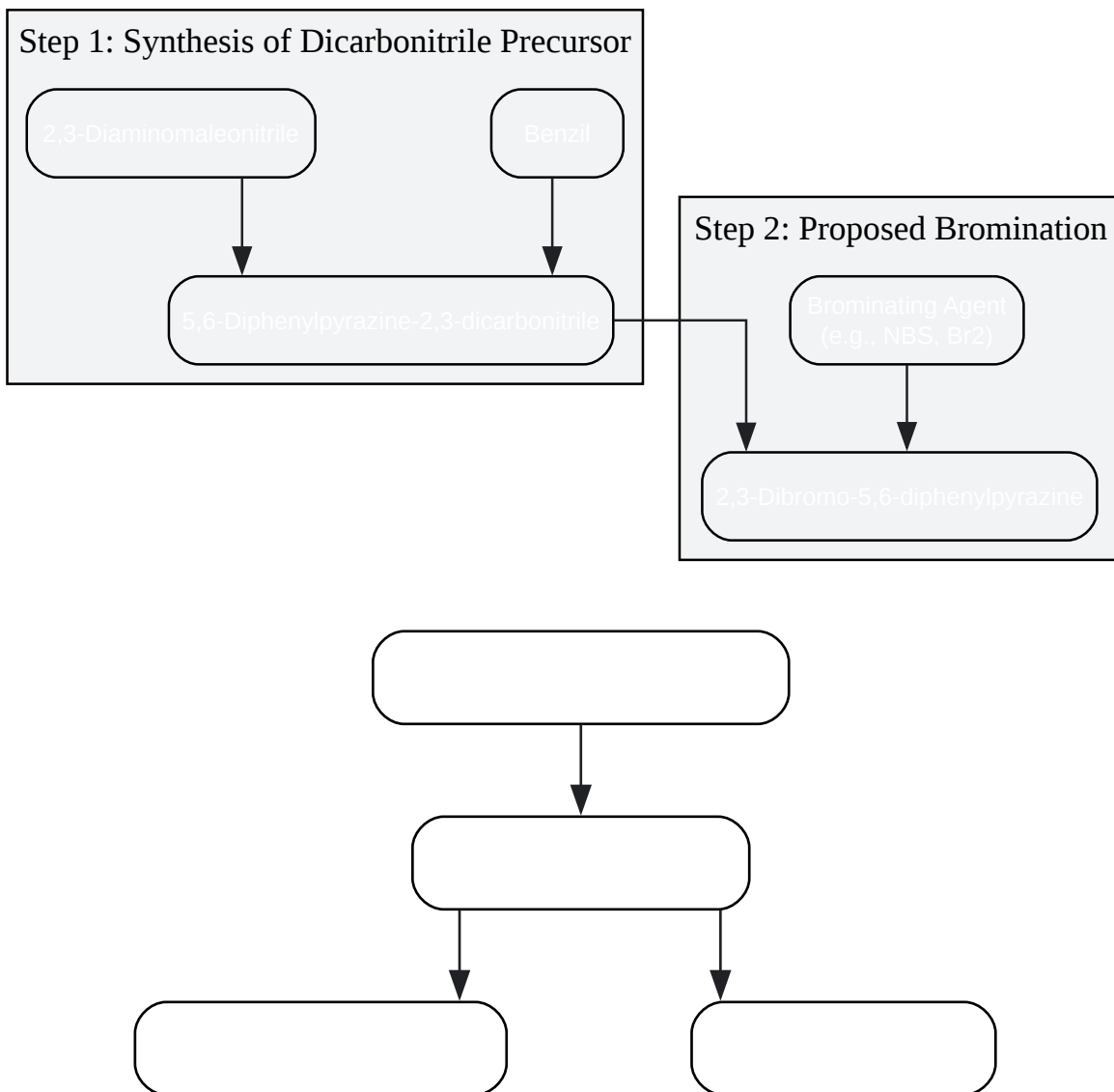
A specific experimental protocol for the synthesis of **2,3-Dibromo-5,6-diphenylpyrazine** has not been identified in the literature. However, a plausible synthetic route can be proposed

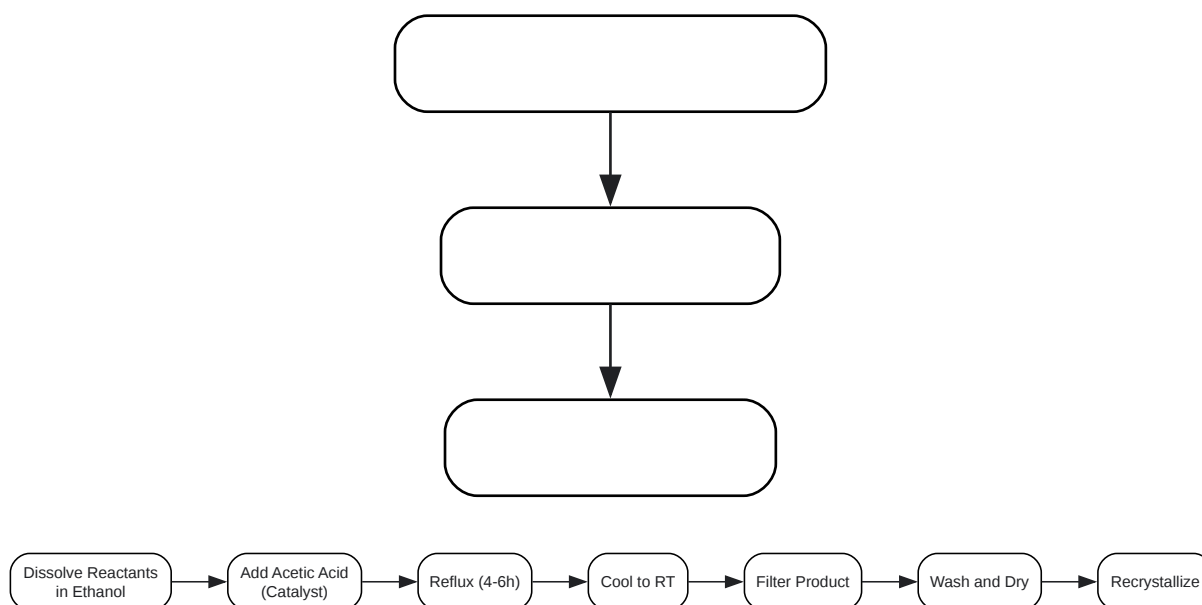
based on the synthesis of related halogenated pyrazines. A potential precursor is 5,6-diphenylpyrazine-2,3-dicarbonitrile.

The synthesis could proceed in two main steps:

- **Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile:** This intermediate can be synthesized from the reaction of 2,3-diaminomaleonitrile and benzil (1,2-diphenylethane-1,2-dione).
- **Conversion to **2,3-Dibromo-5,6-diphenylpyrazine**:** The dinitrile can potentially be converted to the dibromo derivative, although the specific reagents and conditions for this transformation are not explicitly documented for this substrate. A possible approach could involve hydrolysis of the nitrile groups to carboxylic acids, followed by a Hunsdiecker-type reaction, or other modern bromination methods.

A more direct, albeit potentially lower-yielding, method could involve the direct bromination of 5,6-diphenylpyrazine. However, this would likely lead to a mixture of brominated products.





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References

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